

Fipamezole: In Vitro Assays for Receptor Binding and Functional Activity

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Compound of Interest

Compound Name: Fipamezole

Cat. No.: B1672676

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (JP-1730) is a potent and selective α 2-adrenoceptor antagonist. Understanding its interaction with its primary targets and potential off-target effects is crucial for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for characterizing the in vitro receptor binding and functional activity of **Fipamezole**. The methodologies described herein are essential for determining the affinity, potency, and mechanism of action of **Fipamezole** and similar compounds.

Data Presentation

Table 1: Fipamezole Receptor Binding Affinity (K_i)

The following table summarizes the binding affinities of **Fipamezole** for various receptors, as determined by radioligand displacement assays. The inhibition constant (K_i) is a measure of the affinity of the compound for the receptor; a lower K_i value indicates a higher affinity.

Receptor Subtype	Radioligand	Cell Line / Tissue	Ki (nM)	Reference
Human α 2A-Adrenoceptor	[3H]-Rauwolscine	Recombinant	9.2	[1]
Human α 2B-Adrenoceptor	[3H]-Rauwolscine	Recombinant	17	[1]
Human α 2C-Adrenoceptor	[3H]-Rauwolscine	Recombinant	55	[1]
Histamine H1 Receptor	Not Specified	Not Specified	100 - 1000 (IC50)	[1]
Histamine H3 Receptor	Not Specified	Not Specified	100 - 1000 (IC50)	[1]
Serotonin Transporter (SERT)	Not Specified	Not Specified	100 - 1000 (IC50)	

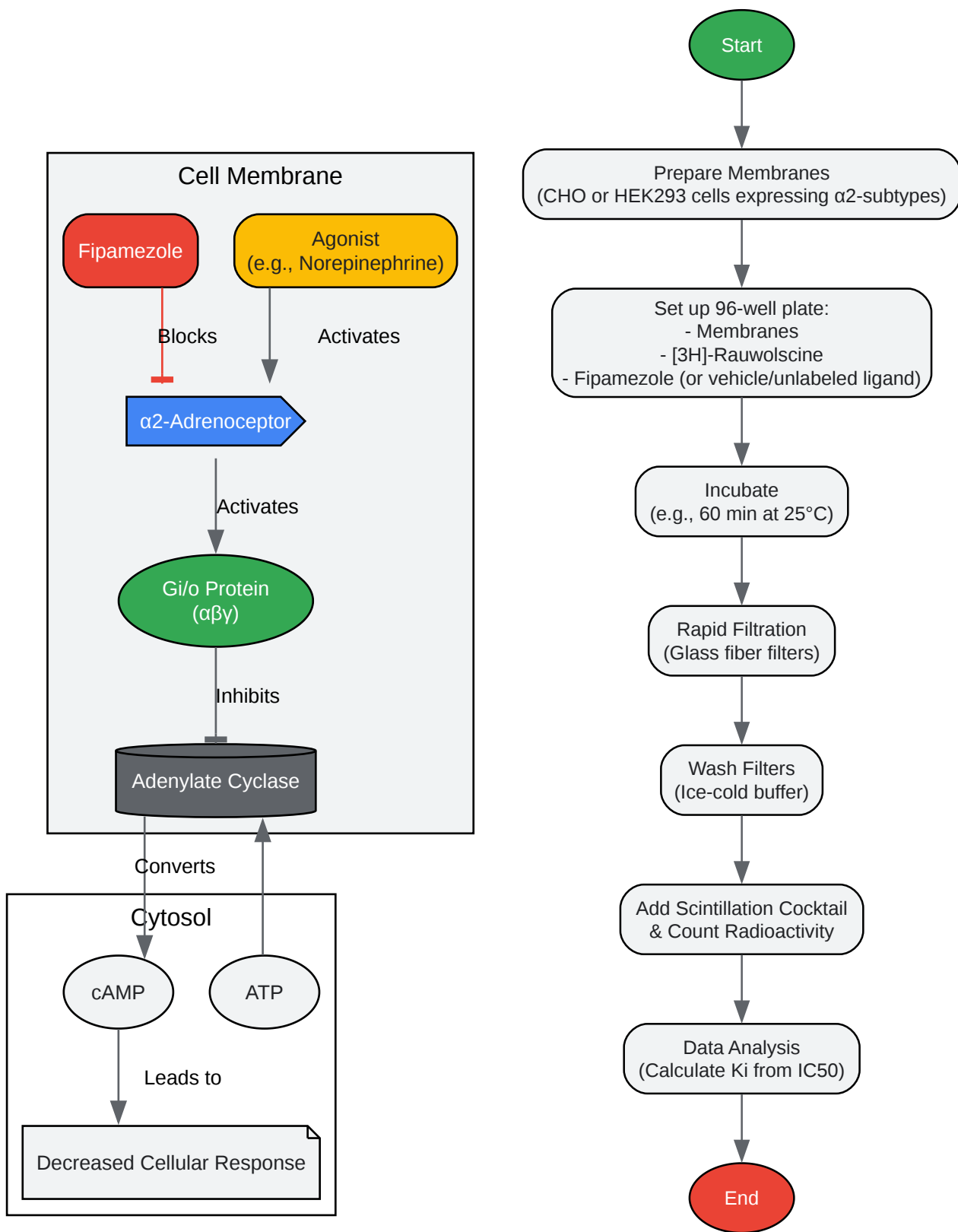
Note: Specific binding data for **Fipamezole** at imidazoline receptors (I1 and I2) is not readily available in the public domain. Given that many α 2-adrenoceptor ligands exhibit some affinity for these sites, direct evaluation is recommended for a complete pharmacological profile.

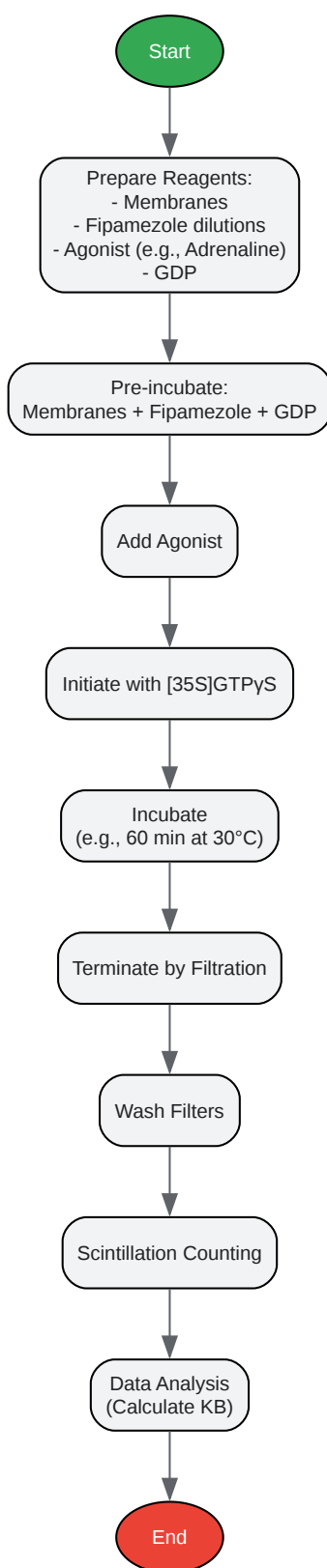
Table 2: Fipamezole Functional Antagonist Activity (KB)

This table presents the functional antagonist potency of **Fipamezole**, determined by its ability to inhibit agonist-induced responses in a GTPyS binding assay. The antagonist equilibrium dissociation constant (KB) reflects the concentration of **Fipamezole** required to occupy 50% of the receptors in the absence of an agonist.

Receptor Subtype	Agonist	Assay Type	KB (nM)	Reference
Human α 2A-Adrenoceptor	Adrenaline	[35S]GTPyS Binding	8.4	
Human α 2B-Adrenoceptor	Adrenaline	[35S]GTPyS Binding	16	
Human α 2C-Adrenoceptor	Adrenaline	[35S]GTPyS Binding	4.7	

Signaling Pathway and Experimental Workflows





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References

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